molecular formula C9H7Cl2NO B13547015 3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile

3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13547015
M. Wt: 216.06 g/mol
InChI Key: CUQHLGIMWNJHNR-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a nitrile group, a hydroxyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,3-dichlorobenzonitrile with appropriate reagents to introduce the hydroxyl group at the desired position. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile.

    Reduction: 3-(2,3-Dichlorophenyl)-3-aminopropanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.

    2,3-Dichlorophenol: Another compound with a dichlorophenyl group but lacking the nitrile and hydroxyl groups.

Uniqueness

3-(2,3-Dichlorophenyl)-3-hydroxypropanenitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4H2

InChI Key

CUQHLGIMWNJHNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC#N)O

Origin of Product

United States

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